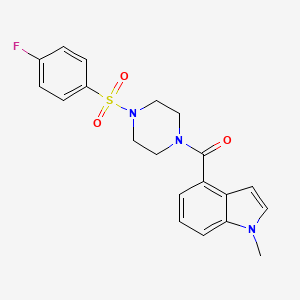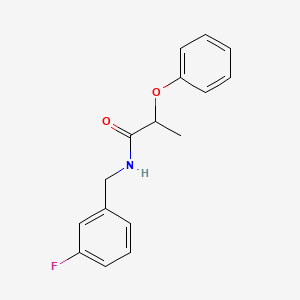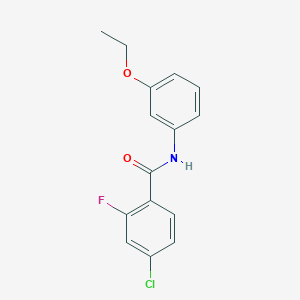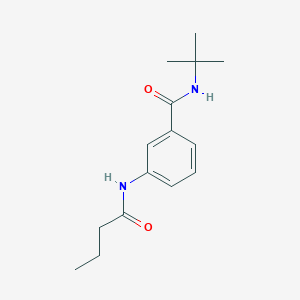
(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
Overview
Description
The compound “(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone” is a complex organic molecule that features a combination of fluorophenyl, sulfonyl, piperazine, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperazine Derivative: The piperazine ring can be functionalized with a sulfonyl group by reacting piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions.
Indole Derivative Synthesis: The indole ring can be synthesized through Fischer indole synthesis or other methods, followed by methylation at the nitrogen atom.
Coupling Reaction: The final step involves coupling the piperazine derivative with the indole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring would yield indole-2,3-dione derivatives, while reduction of the sulfonyl group would yield sulfide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The sulfonyl group could form covalent bonds with nucleophilic residues, while the indole ring could engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone: Lacks the sulfonyl group.
(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone: Contains a chlorine atom instead of fluorine.
(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1H-indol-4-yl)methanone: Lacks the methyl group on the indole ring.
Uniqueness
The presence of the sulfonyl group and the specific substitution pattern on the indole and piperazine rings make “(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone” unique. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(1-methylindol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-22-10-9-17-18(3-2-4-19(17)22)20(25)23-11-13-24(14-12-23)28(26,27)16-7-5-15(21)6-8-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUAGZFJVSEYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B4503736.png)
![N-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4503744.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B4503759.png)
![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4503767.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide](/img/structure/B4503774.png)

![5-isopropyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4503787.png)
![2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4503793.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4503802.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4503807.png)

![3-[(anilinocarbonyl)amino]-2-methylbenzamide](/img/structure/B4503817.png)
